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Compound of Interest

Compound Name: Axl-IN-6

Cat. No.: B12417446 Get Quote

In the landscape of targeted cancer therapy, receptor tyrosine kinases (RTKs) present pivotal

targets for drug development. Among these, the AXL receptor tyrosine kinase has garnered

significant attention due to its role in tumor progression, metastasis, and drug resistance. This

guide provides a detailed, data-driven comparison of two kinase inhibitors, Axl-IN-6 and

Foretinib, both of which exhibit activity against AXL. This objective analysis is intended for

researchers, scientists, and drug development professionals to inform preclinical research and

development decisions.

Overview and Mechanism of Action
Axl-IN-6 is a potent and selective inhibitor of AXL kinase. Its mechanism of action is centered

on the competitive inhibition of ATP binding to the AXL kinase domain, thereby blocking

downstream signaling pathways that promote cell proliferation, survival, and migration.

Foretinib (also known as GSK1363089 or XL880) is a multi-kinase inhibitor that targets several

RTKs, including AXL, MET, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By

inhibiting these kinases, Foretinib disrupts key signaling pathways involved in tumor growth,

angiogenesis, and metastasis. Its broader target profile suggests potential for wider-ranging

effects but also a possibility of more off-target activities compared to a more selective inhibitor

like Axl-IN-6.
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The following table summarizes the in vitro inhibitory activity of Axl-IN-6 and Foretinib against a

panel of kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency

of a substance in inhibiting a specific biological or biochemical function.

Kinase Target Axl-IN-6 IC50 (nM) Foretinib IC50 (nM)

AXL 19 7[1]

MET - 0.4[2]

KDR (VEGFR2) - 0.9[2]

RON - 3[2]

FLT1 (VEGFR1) - 6.8[2]

FLT4 (VEGFR3) - 2.8[2]

PDGFRα - 28.7[3]

Note: A comprehensive kinase selectivity profile for Axl-IN-6 against a broad panel was not

publicly available. The data for Axl-IN-6 primarily focuses on its high potency against its

intended target, AXL.

Cellular Activity
The efficacy of these inhibitors in a cellular context is critical for understanding their therapeutic

potential. The following table presents the half-maximal inhibitory concentration (IC50) values

of Axl-IN-6 and Foretinib in various cancer cell lines.
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Cell Line Cancer Type Axl-IN-6 IC50 (nM) Foretinib IC50 (µM)

PSN-1 Pancreatic Cancer 6 -

B16F10 Melanoma - 0.04[2]

A549 Lung Cancer - 0.029[2]

HT29 Colon Cancer - 0.165[2]

SKOV3ip1 Ovarian Cancer -
Reduces tumor

burden[4]

HeyA8 Ovarian Cancer -
Reduces tumor

burden[4]

T98G Glioblastoma - 4.66[5]

U87MG Glioblastoma - 29.99[5]

U251 Glioblastoma - -

MDA-MB-157 (ALDH1

high)
Breast Cancer - 0.79

Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the

signaling pathways targeted by Axl-IN-6 and Foretinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Head-to-Head Comparison: Axl-IN-6 vs. Foretinib in
Kinase Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12417446#head-to-head-comparison-of-axl-in-6-and-
foretinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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